2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline is an organic compound that features a pyridine ring substituted with a chloro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline typically involves the functionalization of a pyridine ring. One common method includes the chlorination and trifluoromethylation of 3-picoline, followed by aromatic nuclear chlorination . The reaction conditions often involve the use of chlorinating agents and trifluoromethylating reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
CAS No. |
824953-11-9 |
---|---|
Molecular Formula |
C12H8ClF3N2 |
Molecular Weight |
272.65 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]aniline |
InChI |
InChI=1S/C12H8ClF3N2/c13-9-5-7(12(14,15)16)6-18-11(9)8-3-1-2-4-10(8)17/h1-6H,17H2 |
InChI Key |
GRNAOUIIWIHEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.